1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUACANJHMTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable isoquinoline derivative with a methoxy-substituted benzaldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives
Scientific Research Applications
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Medicine: Research into the compound’s potential therapeutic properties, such as its ability to interact with specific enzymes or receptors, is ongoing.
Industry: The compound’s derivatives may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Choline Transporter and Apoptosis Induction
- Amb544925 : Derived from the core compound, Amb544925 inhibits choline transporter-like protein 1 (CTL1), reducing choline uptake in cancer cells (e.g., HeLa) and inducing caspase-3/7-mediated apoptosis .
- Noscapine Analogs: Modifications like sulfonic acid addition (e.g., compound 4b) improve water solubility while retaining microtubule-targeted anticancer activity .
Microtubule-Targeted Anticancer Agents
- Noscapine Derivatives: Carbaldehyde and triazole derivatives (e.g., 5n, 7l) show superior cytotoxicity in breast and prostate cancer models via tubulin binding .
- Imidazo[2,1-b]thiazole-Coupled Derivatives: Compounds 11a–o exhibit nanomolar IC₅₀ values in leukemia and colon cancer cell lines .
Neurological and Antimicrobial Targets
- Bicuculline: A structurally related isoquinoline, it antagonizes GABA receptors, making it a tool compound in neuroscience research .
- β-Hydrastine: Displays antispasmodic and antimicrobial effects, likely due to its isoquinoline core interacting with ion channels .
Biological Activity
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one, also known as Anhydrocotarnine-acetone (CAS No. 51254-35-4), is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a complex isoquinoline structure with a dioxole moiety, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
Case Study: G-Quadruplex Targeting
A study investigated the ability of various compounds to target G-quadruplex (G4) DNA structures associated with oncogenes. The findings indicated that certain derivatives exhibited significant selectivity towards G4 structures compared to duplex DNA. Notably, compounds like Chelidonine and Bulbocapnine showed promising results in stabilizing G4 structures and enhancing their thermal stability (ΔT_m) by up to 4 °C .
Table 1: G4 Stabilization Data
| Compound | ΔT_m (°C) | Selectivity |
|---|---|---|
| Chelidonine | +4 | High |
| Ibogaine | +2 | Moderate |
| Bulbocapnine | No effect | Low |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. In a comprehensive assay against common bacterial strains:
Table 2: Inhibition Zone Assay Results
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |
|---|---|---|
| Harmane | 4.36 | 8.64 |
| Nigritanine | 10.39 | n.a. |
| Dihydroberberine | 7.80 | n.a. |
The results indicate that while many compounds were inactive against both Gram-positive and Gram-negative bacteria, Nigritanine demonstrated significant activity against S. aureus, suggesting a potential for further development .
The biological activity of this compound is hypothesized to involve:
- Intercalation with DNA : Compounds may intercalate into DNA structures, particularly G4s.
- Inhibition of key enzymes : Similar compounds have shown inhibition of topoisomerases and other enzymes critical for DNA replication and repair.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
